10H-Phenoxaphosphine, 2,8-dimethyl-, 10-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10H-Phenoxaphosphine, 2,8-dimethyl-, 10-oxide is a chemical compound with the molecular formula C14H13O2P It is known for its unique structure, which includes a phosphorus atom integrated into a phenoxaphosphinine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10H-Phenoxaphosphine, 2,8-dimethyl-, 10-oxide typically involves the reaction of 2,8-dimethylphenol with phosphorus trichloride, followed by oxidation. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive phosphorus compounds.
Chemical Reactions Analysis
Types of Reactions
10H-Phenoxaphosphine, 2,8-dimethyl-, 10-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate in an alkaline medium.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphorus atom acts as an electrophilic center.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 10-hydroxy-10-oxo-10H-10λ5-phenoxaphosphine-2,8-dicarboxylic acid.
Reduction: Corresponding reduced phosphine derivatives.
Substitution: Various substituted phenoxaphosphinine derivatives.
Scientific Research Applications
10H-Phenoxaphosphine, 2,8-dimethyl-, 10-oxide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 10H-Phenoxaphosphine, 2,8-dimethyl-, 10-oxide involves its interaction with molecular targets such as enzymes and receptors. The phosphorus atom in the compound can form strong bonds with various biological molecules, leading to inhibition or activation of specific pathways. This interaction is crucial for its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2,8-Dimethyl-10H-phenoxaphosphinine 10-oxide: Similar structure but lacks the oxo group at the 10-position.
10-Hydroxy-2,8-dimethylphenoxaphosphinine 10-oxide: Contains a hydroxy group instead of an oxo group.
Uniqueness
10H-Phenoxaphosphine, 2,8-dimethyl-, 10-oxide is unique due to the presence of the oxo group at the 10-position, which significantly influences its reactivity and interaction with other molecules. This structural feature distinguishes it from other similar compounds and contributes to its diverse applications in scientific research and industry .
Properties
CAS No. |
21990-64-7 |
---|---|
Molecular Formula |
C14H12O2P+ |
Molecular Weight |
243.22 g/mol |
IUPAC Name |
2,8-dimethylphenoxaphosphinin-10-ium 10-oxide |
InChI |
InChI=1S/C14H12O2P/c1-9-3-5-11-13(7-9)17(15)14-8-10(2)4-6-12(14)16-11/h3-8H,1-2H3/q+1 |
InChI Key |
IDBHFHQZWMHECA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C([P+]2=O)C=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.